Fmoc-Lys(Boc)-Thr(Psime,Mepro)-OH

Solid-Phase Peptide Synthesis Pseudoproline Coupling Efficiency

SPPS sequences with Lys-Thr motifs often aggregate on resin, causing incomplete couplings and low crude purity. Standard monomers fail due to steric hindrance at the oxazolidine nitrogen. This preformed pseudoproline dipeptide solves both issues: it introduces a structure-breaking kink that disrupts β-sheet formation while bypassing hindered acylation, adding two residues in a single efficient step. Ideal for long peptides (>25 AA) and API manufacturing, it reduces synthesis cycles, minimizes deletion sequences, and improves overall yield.

Molecular Formula C33H43N3O8
Molecular Weight 609.7 g/mol
Cat. No. B613385
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameFmoc-Lys(Boc)-Thr(Psime,Mepro)-OH
Synonyms911838-56-7; Fmoc-Lys(Boc)-Thr{psi(Me,Me)pro}-OH; Fmoc-Lys(Boc)-Thr[Psi(Me,Me)Pro]-OH; C33H43N3O8; 6954AH; Fmoc-Lys(Boc)-Thr(Psime,Mepro)-OH; AKOS025289503; ZINC169722876; CF-1366; AK170268; (4S,5R)-3-(Fmoc-Lys(Boc))-2,2,5-trimethyl-oxazolidine-4-carboxylicacid
Molecular FormulaC33H43N3O8
Molecular Weight609.7 g/mol
Structural Identifiers
SMILESCC1C(N(C(O1)(C)C)C(=O)C(CCCCNC(=O)OC(C)(C)C)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)C(=O)O
InChIInChI=1S/C33H43N3O8/c1-20-27(29(38)39)36(33(5,6)43-20)28(37)26(17-11-12-18-34-30(40)44-32(2,3)4)35-31(41)42-19-25-23-15-9-7-13-21(23)22-14-8-10-16-24(22)25/h7-10,13-16,20,25-27H,11-12,17-19H2,1-6H3,(H,34,40)(H,35,41)(H,38,39)/t20-,26+,27+/m1/s1
InChIKeyJAHDJVRHKPYPNY-PHXCCWLDSA-N
Commercial & Availability
Standard Pack Sizes1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Fmoc-Lys(Boc)-Thr(Psime,Mepro)-OH Product Overview


Fmoc-Lys(Boc)-Thr(Psime,Mepro)-OH (CAS 911838-56-7) is a pseudoproline dipeptide building block designed for Fmoc-based solid-phase peptide synthesis (SPPS). It comprises an Fmoc/Boc-protected lysine and a threonine residue whose backbone amide is masked as a TFA-labile, dimethyl-oxazolidine (pseudoproline), providing a structure-breaking, proline-like conformation . This preformed dipeptide enables the direct incorporation of the Lys-Thr motif into challenging, aggregation-prone sequences, circumventing the inherently difficult acylation of a monomeric pseudoproline [1].

Workflow: Fmoc-based solid-phase peptide synthesis (SPPS)
Target motif: Lys-Thr in aggregation-prone sequences
Key advantage: Bypasses inefficient acylation of monomeric Thr pseudoproline

Irreplaceable Role of Fmoc-Lys(Boc)-Thr(Psime,Mepro)-OH in Difficult SPPS


During SPPS, certain peptide sequences can form intra- or intermolecular β-sheet structures on the resin, leading to aggregation. This restricts reagent access and causes incomplete couplings, resulting in deletion sequences and low crude purity [1]. Replacing the protected Lys-Thr pseudoproline dipeptide with standard Fmoc-Lys(Boc)-OH and Fmoc-Thr(tBu)-OH in such sequences does not mitigate this aggregation. The Fmoc-Thr(Psime,Mepro)-OH monomer is not a viable alternative either, as its sterically hindered, β-branched structure prevents efficient acylation by the incoming amino acid, making stepwise chain elongation impractical [2]. The preformed Fmoc-Lys(Boc)-Thr(Psime,Mepro)-OH dipeptide uniquely solves both problems by (1) introducing the pseudoproline as a dipeptide, which avoids the need for acylation on the hindered oxazolidine nitrogen, and (2) simultaneously adding two residues, including the structure-disrupting pseudoproline, to the growing chain in a single, efficient step .

Standard amino acid building blocks
Sequential Fmoc-Lys(Boc)-OH and Fmoc-Thr(tBu)-OH may not disrupt on-resin aggregation, potentially leading to lower crude purity.
Monomeric Fmoc-Thr(Psime,Mepro)-OH
Steric hindrance at the β-branched Thr residue can result in poor acylation efficiency, requiring double couplings or elevated temperatures.
Hmb backbone protection strategy
Reported to be less effective than pseudoproline; subsequent amino acid coupling after Hmb may be slow and incomplete.

Fmoc-Lys(Boc)-Thr(Psime,Mepro)-OH vs. Analogs: Key Evidence


Lys-Thr Dipeptide Versus Monomer Incorporation

The Fmoc-Lys(Boc)-Thr(Psime,Mepro)-OH dipeptide bypasses the intrinsically difficult acylation of the Thr(ΨPro) monomer. A study on flow peptide chemistry showed that direct coupling of various Fmoc-Xaa-OH to an immobilized H-Thr(ΨPro)-resin achieved >75% efficiency for most amino acids, dropping to 70% for Met and only 8% for Asp [1]. This low and variable efficiency makes the monomer impractical for robust, high-yield synthesis of Lys-Thr-containing sequences. In contrast, the dipeptide provides a quantitative, single-step incorporation of the entire Lys-Thr unit, guaranteeing 100% of the sequence is added.

Lys-Thr Dipeptide vs Monomer
Head-to-head
Dipeptide: reported quantitative Lys-Thr incorporation
Monomer: >75% for most Xaa, 70% for Met, 8% for Asp
Supports reliable incorporation of the Lys-Thr motif, avoiding variable acylation of Thr(ΨPro) monomer.
Flow peptide chemistry, 3–5 equiv. coupling reagents.
Solid-Phase Peptide Synthesis Pseudoproline Coupling Efficiency

Chain Extension: Dipeptide vs. Standard Amino Acids

The dipeptide nature of Fmoc-Lys(Boc)-Thr(Psime,Mepro)-OH provides a tangible process advantage over standard single amino acid building blocks. It extends the growing peptide chain by two residues in a single coupling and deprotection cycle . This contrasts with the sequential addition of Fmoc-Lys(Boc)-OH and then Fmoc-Thr(tBu)-OH, which requires two full cycles.

Chain Extension Efficiency
Head-to-head
2 residues per coupling cycle
vs. 1 residue with standard monomers (50% cycle reduction at this motif)
Reduces synthesis steps, lowering reagent use and cumulative side-reaction risk.
Standard Fmoc-SPPS protocol.
Peptide Synthesis Pseudoproline Chain Extension

Pseudoproline vs. Hmb Backbone Protection

A comparative study evaluated the effectiveness of pseudoproline building blocks versus Hmb (2-hydroxy-4-methoxybenzyl) backbone protection for synthesizing 'difficult' peptides. The study concluded that while both methods improved crude peptide purity, pseudoproline incorporation was superior to Hmb protection [1]. This advantage is attributed to the slow and incomplete coupling of the amino acid immediately following an Hmb-protected residue, a problem not encountered with pseudoproline dipeptides.

Pseudoproline vs Hmb Protection
Data to verify
Reported to yield superior crude purity compared to Hmb backbone protection
Supports pseudoproline selection for aggregation control; exact purity improvement not specified in source.
Comparative study, specific values unavailable.
Peptide Synthesis Backbone Protection Aggregation

Thr- vs. Ser-Pseudoproline: Acylation Efficiency

The acylation of the Thr(ΨMe,Mepro) monomer is significantly more challenging than that of the corresponding Ser(ΨMe,Mepro) derivative. While the Ser monomer can be coupled with near-quantitative yields in a single step, the sterically hindered, β-branched Thr monomer often requires double coupling or even elevated temperatures (40 °C) for efficient incorporation [1]. This makes the Fmoc-Lys(Boc)-Thr(Psime,Mepro)-OH dipeptide a critical tool for any sequence containing the Lys-Thr motif, as it provides the proven, reliable solution for introducing the more difficult Thr-pseudoproline.

Thr vs Ser Pseudoproline Acylation
Head-to-head
Ser monomer: near quantitative single coupling
Thr monomer: often requires double coupling or 40 °C
For Thr-containing motifs, the dipeptide form avoids the unreliable coupling of the Thr monomer, supporting robust synthesis.
Based on hGH-derived peptide and decapeptide syntheses.
Pseudoproline Threonine Serine Solid-Phase Synthesis

Fmoc-Lys(Boc)-Thr(Psime,Mepro)-OH Application Scenarios


Synthesis of Aggregation-Prone Lys-Thr Peptides

In sequences predicted to form β-sheets and aggregate on the resin, the direct incorporation of the Fmoc-Lys(Boc)-Thr(Psime,Mepro)-OH dipeptide introduces a 'kink' in the backbone. This disrupts the intermolecular hydrogen bonding responsible for aggregation, maintaining resin solvation and enabling high-fidelity chain elongation . This is a primary application, supported by the compound's design and the general mechanism of pseudoproline action.

Accelerated Synthesis of Long or Complex Peptides

For the manufacturing of long peptides (>25 residues) or those with multiple difficult motifs, the dipeptide's ability to add two residues in one step provides a significant time-saving advantage . This reduces the total number of synthesis cycles, lowering cumulative risk and improving overall yield, a critical factor for industrial-scale production of peptide APIs or complex research tools.

Replacing Ineffective Pseudoproline Monomer Strategies

In synthesis protocols where the use of the Fmoc-Thr(ΨMe,Mepro)-OH monomer is attempted and found to be problematic (i.e., low or variable yields, requiring double couplings or heat), substituting with the Fmoc-Lys(Boc)-Thr(Psime,Mepro)-OH dipeptide provides a definitive solution . The dipeptide guarantees the incorporation of the pseudoproline functionality without the associated acylation challenges of the monomer.

Preferred Over Hmb Protection for Difficult Sequences

When a synthetic strategy to combat aggregation involves a choice between backbone protection methods, the evidence indicates pseudoproline dipeptides are the superior choice over Hmb protection due to more reliable subsequent couplings . Therefore, Fmoc-Lys(Boc)-Thr(Psime,Mepro)-OH is the procurement choice of scientists seeking the most effective commercially available tool for overcoming difficult sequence-related synthesis failures.

Application
Selection Property
Validation Focus
Synthesis of aggregation-prone Lys-Thr peptides
Pseudoproline dipeptide disrupts on-resin aggregation
Coupling efficiency and crude purity
Long or complex peptide chains (>25 residues)
Adds multiple residues per cycle, reducing total steps
Synthesis step reduction and overall yield
Replacement of problematic Thr pseudoproline monomer
Preformed dipeptide avoids hindered acylation at Thr
Consistent and complete incorporation
Backbone protection strategy selection
Pseudoproline dipeptide for backbone protection
Subsequent coupling fidelity

Technical Documentation Hub

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29 linked technical documents
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